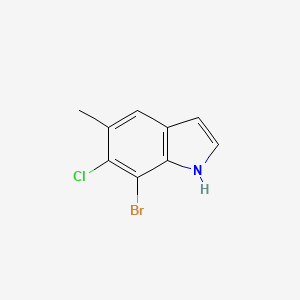
7-Bromo-6-chloro-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chloro-5-methyl-1H-indole is a synthetic indole derivative characterized by the presence of bromine, chlorine, and methyl substituents on the indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloro-5-methyl-1H-indole typically involves the halogenation of 5-methyl-1H-indole. The process includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis, starting from commercially available indole derivatives. The process is optimized for high yield and purity, often using catalytic methods and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-6-chloro-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: These reactions modify the electronic properties of the indole ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Bromo-6-chloro-5-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-chloro-5-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparaison Avec Des Composés Similaires
- 7-Bromo-5-chloro-1H-indazole
- 6-Bromo-1H-indole
- 5-Bromoindole
Comparison: Compared to these similar compounds, 7-Bromo-6-chloro-5-methyl-1H-indole is unique due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications .
Propriétés
Formule moléculaire |
C9H7BrClN |
|---|---|
Poids moléculaire |
244.51 g/mol |
Nom IUPAC |
7-bromo-6-chloro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-2-3-12-9(6)7(10)8(5)11/h2-4,12H,1H3 |
Clé InChI |
VAZLLRWRNKRWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1Cl)Br)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
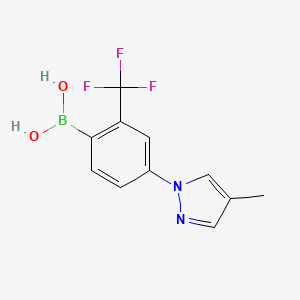
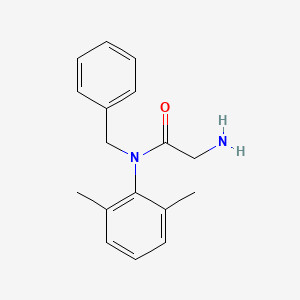

![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
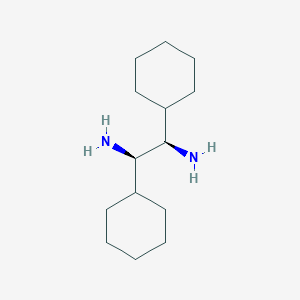
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
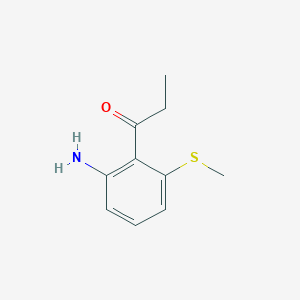

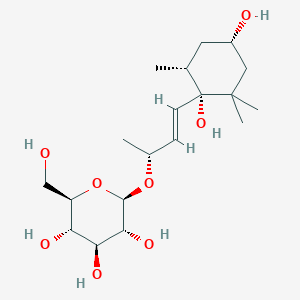

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
